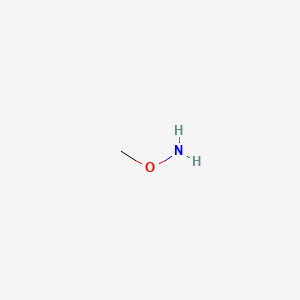

O-Methylhydroxylamine

Description

Historical Context and Evolution of Research Trajectories

The story of O-Methylhydroxylamine is intrinsically linked to the broader history of hydroxylamine (B1172632) chemistry. Hydroxylamine (NH₂OH) itself was first prepared in 1865 by Wilhelm Clemens Lossen. nih.gov The subsequent exploration of its derivatives led to the synthesis of O-alkylated hydroxylamines. Early methods for preparing these compounds, including this compound, were developed around the turn of the 20th century. For instance, Dunstan and Goulding in 1901 described the O-methylation of acetone (B3395972) oxime using methyl iodide and sodium methoxide, which upon hydrolysis, yields the O-alkylated hydroxylamine. google.com

A significant leap in the understanding and application of the broader class of alkoxyamines, to which this compound belongs, occurred in the latter half of the 20th century. In 1974, the radical reactivity of alkoxyamines was discovered, noting that they can undergo homolysis of the C–ON bond to generate a stable nitroxyl (B88944) radical and a transient alkyl radical. This discovery laid the groundwork for a major advancement in polymer chemistry. In 1985, the pivotal role of alkoxyamines as initiators in Nitroxide-Mediated Polymerization (NMP) was patented, a technique that allows for the synthesis of polymers with controlled molecular weights and architectures.

The research trajectory of this compound itself has evolved from its initial use as a reagent in organic synthesis to a sophisticated tool in molecular biology. Its application as a mutagen in early genetic studies highlighted its interaction with nucleic acids. nih.gov More recently, its function as a base excision repair inhibitor has placed it at the forefront of cancer research, where it is studied as an adjuvant to chemotherapy. chemicalbook.comglpbio.com This evolution reflects a broader trend in chemistry, where fundamental reagents are repurposed and refined for highly specific and impactful applications in biological systems.

Foundational Principles of Alkoxyamine Chemistry Relevant to this compound

The chemical behavior of this compound is dictated by the properties of its alkoxyamine structure. The core of its reactivity lies in the nucleophilicity of the nitrogen atom and its condensation reaction with carbonyl compounds.

The primary reaction of this compound is its condensation with aldehydes and ketones to form O-methyl oximes. wikipedia.org This reaction is highly efficient and proceeds under mild conditions, often in aqueous or alcoholic solutions. psu.edu The formation of the oxime bond (C=N-O) is reversible, but the resulting O-methyl oximes are generally stable, making this a robust method for chemical ligation. chemrxiv.org The rate of oxime formation can be influenced by pH; catalysis by aniline (B41778) and related compounds can accelerate the reaction. nih.gov Boronic acids have also been shown to dramatically accelerate oxime condensations at neutral pH. chemrxiv.orgresearchgate.net

Another fundamental principle of alkoxyamine chemistry is the homolytic cleavage of the N-O bond, although this is more relevant to sterically hindered or specifically designed alkoxyamines used in polymer chemistry (NMP) than to this compound under typical synthetic conditions. The strength of the C-O-N linkage is central to the stability and reactivity of alkoxyamines. In the context of NMP, the reversible cleavage of the C–ON bond is the key principle, allowing for controlled radical polymerization. rsc.org For a simple alkoxyamine like this compound, the N-O bond is relatively stable, but its reactivity profile is dominated by the nucleophilic character of the terminal amino group.

Structural Framework and Nomenclature Conventions

This compound is systematically named as such in accordance with IUPAC nomenclature, which clearly indicates a hydroxylamine (NH₂OH) core with a methyl group (CH₃) attached to the oxygen atom. wikipedia.org It is also commonly referred to as methoxyamine. wikipedia.orgnih.gov Its isomeric counterpart is N-methylhydroxylamine, where the methyl group is attached to the nitrogen atom.

The compound is a colorless, volatile liquid at room temperature. wikipedia.org For ease of handling and stability, it is frequently supplied and used as its hydrochloride salt, this compound hydrochloride (or methoxyamine hydrochloride), which is a white to off-white crystalline solid. nih.govscbt.com

Below are tables detailing the structural and identification parameters for this compound and its hydrochloride salt.

Interactive Table 1: Structural and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | wikipedia.orgnih.govnih.gov |

| Synonyms | Methoxyamine, Methoxylamine, (Aminooxy)methane | wikipedia.orgnih.gov |

| CAS Number | 67-62-9 | wikipedia.orgnih.gov |

| Molecular Formula | CH₅NO | wikipedia.orgnih.gov |

| Molecular Weight | 47.057 g/mol | wikipedia.orgnih.govnih.gov |

| SMILES | CON | wikipedia.org |

| InChI | InChI=1S/CH5NO/c1-3-2/h2H2,1H3 | wikipedia.orgnih.gov |

| InChIKey | GMPKIPWJBDOURN-UHFFFAOYSA-N | wikipedia.orgnih.gov |

Interactive Table 2: Structural and Identification Data for this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | nih.govpharmacompass.com |

| Synonyms | Methoxyamine hydrochloride, Methoxyammonium chloride | nih.govscbt.compharmacompass.com |

| CAS Number | 593-56-6 | nih.gov |

| Molecular Formula | CH₆ClNO or CH₃ONH₂·HCl | nih.govpharmacompass.com |

| Molecular Weight | 83.52 g/mol | nih.govpharmacompass.com |

| SMILES | CON.Cl | nih.gov |

| InChI | InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H | nih.gov |

| InChIKey | XNXVOSBNFZWHBV-UHFFFAOYSA-N | nih.govpharmacompass.com |

Interactive Table 3: Physicochemical Properties

| Property | This compound | This compound Hydrochloride | Source(s) |

| Appearance | Colorless volatile liquid | White to off-white crystalline powder | wikipedia.orgnih.govscbt.com |

| Melting Point | -86.4 °C | 149-152 °C (decomposes) | wikipedia.orgthomassci.com |

| Boiling Point | 48.1-50 °C | Decomposes | wikipedia.orgnih.gov |

| Solubility in Water | Miscible | Soluble | wikipedia.orgnih.govscbt.com |

| Vapor Pressure | 297.5 mmHg at 25°C | Not applicable | wikipedia.org |

| Refractive Index (n_D) | 1.4164 at 20°C | Not applicable | wikipedia.orgnih.gov |

Detailed Research Findings

The utility of this compound in contemporary research is broad. One of its most well-documented applications is in the derivatization of carbonyl-containing compounds, such as ketosteroids, for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comthomassci.com The formation of the O-methyl oxime derivative increases the volatility and thermal stability of the analyte, improving chromatographic separation and detection.

In the field of proteomics, this compound and other hydroxylamine derivatives are used to cleave certain ester linkages that can form as side-products during labeling procedures, such as with tandem mass tags (TMT), thereby "cleaning up" samples for more accurate quantitative analysis. nih.govbiorxiv.org It is also employed in more specialized applications, such as in the elution of proteins modified with specific chemical probes from affinity resins. nih.gov

Recent research has also explored the kinetics of oxime formation with this compound in detail. For instance, studies have quantified the second-order rate constants for its reaction with various aldehydes, providing valuable data for designing dynamic combinatorial libraries and bioconjugation strategies. chemrxiv.orgnih.govchemrxiv.org The reaction with 2-formylphenylboronic acid, for example, exhibits exceptionally fast kinetics at neutral pH. chemrxiv.orgresearchgate.net

Spectroscopic data for this compound and its hydrochloride salt are well-characterized, providing standard references for compound identification.

Interactive Table 4: Spectroscopic Data for this compound Hydrochloride

| Spectroscopic Technique | Key Signals/Features | Source(s) |

| ¹H NMR (in D₂O) | Singlet at ~3.88 ppm corresponding to the -OCH₃ protons. | chemicalbook.com |

| ¹³C NMR | Data available in spectral databases. | rsc.orgrsc.org |

| FTIR (KBr Pellet) | Characteristic peaks corresponding to N-H, C-H, and N-O vibrations. | nih.govcore.ac.ukupi.edumdpi.com |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z = 47). | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-methylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO/c1-3-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKIPWJBDOURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

593-56-6 (hydrochloride) | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043862 | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Hawley] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

49-50 °C @ 760 MM HG | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

291.0 [mmHg] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MOBILE LIQUID | |

CAS No. |

67-62-9 | |

| Record name | O-Methylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZH4WY30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Preparative Chemistry of O Methylhydroxylamine and Its Analogues

O-Alkylation Strategies for Hydroxylamine (B1172632) Derivatives

The O-alkylation of hydroxylamine and its N-substituted derivatives represents a primary and versatile route for the synthesis of O-alkylhydroxylamines, including O-methylhydroxylamine. wikipedia.org This approach involves the formation of a bond between the hydroxylamine oxygen and an alkyl group.

The synthesis of this compound can be efficiently achieved through the O-methylation of a protected hydroxylamine, such as an oxime, followed by hydrolysis. wikipedia.org A common industrial and laboratory method involves the O-methylation of acetone (B3395972) oxime. The resulting O-methylated oxime, (CH₃)₂C=NOCH₃, is then hydrolyzed to yield this compound and acetone. wikipedia.org This two-step process is advantageous as it avoids the potential for undesired N-alkylation.

Another general strategy involves the O-alkylation of N-protected hydroxylamine derivatives, like tert-butyl N-hydroxycarbamate, with methanesulfonates, followed by deprotection under acidic conditions. organic-chemistry.org A "direct cycle" approach has also been developed where a protecting group, 1,2-diphenylmaleimide, reacts with hydroxylamine hydrochloride, followed by O-alkylation assisted by ultrasound and microwave irradiation, and subsequent hydrolysis to release the O-alkylated hydroxylamine hydrochloride in good yields. rsc.org

| Method | Key Reagents | Target Compound Type | Key Features | Reference |

|---|---|---|---|---|

| Alkylation of Acetone Oxime | Acetone oxime, Methylating agent (e.g., Dimethyl sulfate), H₂O (for hydrolysis) | This compound | Two-step process involving formation and subsequent hydrolysis of the O-methylated oxime. wikipedia.org | wikipedia.org |

| Alkylation of N-Hydroxycarbamate | tert-Butyl N-hydroxycarbamate, Alcohol-derived methanesulfonates, Acid (for deprotection) | O-Substituted hydroxylamines | A direct method for preparing various O-substituted hydroxylamines from alcohols. organic-chemistry.org | organic-chemistry.org |

| "Direct Cycle" Synthesis | 1,2-Diphenylmaleimide, Hydroxylamine hydrochloride, Alkyl halides, Ultrasound/Microwave | O-Alkylated hydroxylamines | Uses a recoverable protecting group, enhancing atom economy. rsc.org | rsc.org |

Achieving stereochemical control during O-alkylation is crucial when synthesizing chiral molecules. While direct asymmetric O-alkylation of hydroxylamine itself is not common, stereocontrol is a significant consideration in the synthesis of more complex, N,O-disubstituted hydroxylamine analogues. mdpi.com

Optimization of O-Methylation Protocols

Methanolysis Approaches for Hydroxylamine Sulfonates

An alternative and direct route to this compound involves the methanolysis of hydroxylamine-O-sulfonic acid (HOSA) or its salts. wikipedia.org In this reaction, methanol (B129727) acts as both the solvent and the methyl source, displacing the sulfonate group to form this compound. wikipedia.org

The reaction is represented as: H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻ wikipedia.org

Hydroxylamine-O-sulfonic acid is a versatile reagent known for its ability to act as both an electrophilic and nucleophilic aminating agent. ntu.ac.ukwikipedia.org Its use in this context provides a straightforward pathway to this compound, often yielding the product as a hydrochloride salt, which is a common commercial form. wikipedia.org

Direct Amination Methodologies Utilizing this compound

This compound is a key reagent for the direct introduction of an amino group (–NH₂) onto electron-deficient aromatic rings. It participates in several types of nucleophilic aromatic substitution reactions where a hydrogen atom is replaced.

This compound is particularly effective in the direct amination of nitroarenes through a process that can be classified as Nucleophilic Aromatic Substitution for Hydrogen (NASH). researchgate.netrsc.orgrsc.org This reaction typically requires a strong base and a copper catalyst to proceed efficiently. rsc.orgrsc.org The amination occurs preferentially at the ortho or para positions relative to the electron-withdrawing nitro group. researchgate.netrsc.org In certain cases, particularly with 3-substituted nitrobenzenes bearing a substituent with a lone pair of electrons, amination can selectively occur at the more sterically hindered 2-position. researchgate.netrsc.orgresearchgate.net This method provides a powerful tool for synthesizing aminonitroarenes, which are valuable intermediates in pharmaceuticals and materials science. rsc.org

| Nitroarene Substrate | Base | Catalyst | Product(s) (ortho:para ratio) | Yield | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | t-BuOK | CuCl₂ | 2-Nitroaniline & 4-Nitroaniline (55:45) | 76% | rsc.orgrsc.org |

| 4-Chloronitrobenzene | t-BuOK | CuCl₂ | 4-Chloro-2-nitroaniline | 85% | rsc.orgrsc.org |

| 3-Nitrotoluene | t-BuOK | CuCl₂ | 2-Methyl-6-nitroaniline & 4-Methyl-2-nitroaniline (80:20) | 78% | rsc.orgrsc.org |

| 3-Nitroanisole | t-BuOK | CuCl₂ | 2-Methoxy-6-nitroaniline | 85% | rsc.orgrsc.org |

This compound also serves as an aminating agent in Vicarious Nucleophilic Substitution (VNS) reactions. researchgate.netsci-hub.sedergipark.org.tr The VNS reaction is a specific type of NASH where the nucleophile contains a leaving group at the nucleophilic center. organic-chemistry.orgwikipedia.org In the case of amination with this compound, the methoxy (B1213986) group (–OCH₃) functions as the "vicarious" leaving group. sci-hub.se

The mechanism involves the initial addition of the deprotonated this compound (H₂N-O⁻) to an electron-deficient aromatic ring (like a nitroarene) to form a σH-adduct. sci-hub.seorganic-chemistry.org This is followed by a base-induced β-elimination of the methoxy group (as methanol or methoxide), which facilitates the departure of a vicariously substituted hydrogen atom and re-aromatization of the ring. sci-hub.se VNS provides a powerful and direct route for introducing an amino group onto electrophilic aromatic and heteroaromatic systems. researchgate.netdergipark.org.tr

Amination of Nitroarenes via Nucleophilic Aromatic Substitution for Hydrogen (NASH)

Synthetic Routes for N,O-Disubstituted Hydroxylamines

The synthesis of N,O-disubstituted hydroxylamines is a critical area of organic chemistry, given their presence in bioactive molecules and their utility as synthetic intermediates. mdpi.com The reduction of oxime ethers stands out as a highly step- and atom-economical method for this purpose. mdpi.comresearchgate.net A significant challenge in this transformation is the selective reduction of the carbon-nitrogen double bond (C=N) while preserving the labile nitrogen-oxygen single bond (N-O), which is susceptible to reductive cleavage. mdpi.comresearchgate.netnih.gov Traditional methods often relied on stoichiometric reducing agents like borohydrides, hydrosilanes, or organotin hydrides, which generate significant waste. researchgate.netresearchgate.net Consequently, modern research has shifted towards developing more sustainable catalytic methods. nih.gov

Catalytic hydrogenation of oximes is a direct route to hydroxylamine derivatives, but it is complicated by the potential for over-reduction, which cleaves the weak N-O bond to yield primary amines as side products. nih.gov The development of chemoselective catalysts that favor C=N bond reduction is therefore essential.

Early successful systems utilized heterogeneous platinum-based catalysts, such as Adams' catalyst (PtO₂), with hydrogen gas, often requiring stoichiometric amounts of a strong Brønsted acid. nih.gov More recent advancements have introduced a variety of catalytic systems with improved performance and milder reaction conditions. For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the hydrogenation of oxime ethers, providing access to O-substituted hydroxylamines. nih.gov Earth-abundant metal catalysts, particularly those based on nickel, have also emerged as powerful tools. In 2022, a nickel-catalyzed asymmetric reduction of oximes was reported to proceed with high efficiency under 50 bar of hydrogen pressure, demonstrating excellent yields for the resulting N,O-disubstituted hydroxylamines. mdpi.com

| Catalyst/Reagent | Substrate Type | Key Features & Findings | Reference |

|---|---|---|---|

| PtO₂ (Adam's catalyst) / H₂ / Acid | Oximes | One of the first competent systems; requires strong acid. Platinum chemoselectively reduces the C=N bond in acidic media. | nih.gov |

| B(C₆F₅)₃ / H₂ | Oxime Ethers | A metal-free organocatalytic system for racemic hydrogenation. | nih.gov |

| Nickel Complex / H₂ | Ketoximes | Earth-abundant metal catalyst providing excellent yields (up to 99%) and tolerating various functional groups, including aryl halides and nitro groups. | mdpi.com |

| Pd/C / H₂ / Acid | Oximes | In strongly acidic media, palladium tends to favor N-O bond scission, leading to iminium species and subsequent reduction to primary amines. | nih.gov |

The synthesis of chiral hydroxylamines is of significant interest for the development of pharmaceuticals and agrochemicals. bohrium.com Asymmetric hydrogenation of oximes and their ethers represents the most direct pathway to these valuable compounds, but it is a challenging transformation due to difficulties in controlling stereoselectivity and preventing N-O bond cleavage. bohrium.com

Significant progress has been made using transition-metal catalysts coordinated with chiral ligands. Iridium-based complexes have been particularly effective. Chiral cyclometalated Ir(III) complexes, for example, can catalyze the enantioselective hydrogenation of O-substituted oximes. mdpi.com These reactions can achieve high enantioselectivity, although they may require high pressures and acidic conditions. nih.govmdpi.com For example, the hydrogenation of certain oxime ethers using a chiral iridium catalyst yielded the corresponding N-methoxy amphetamine analogue with an 86% enantiomeric excess (ee). nih.gov

A major breakthrough was the development of an asymmetric hydrogenation of oximes using an earth-abundant nickel catalyst. mdpi.comincatt.nl This system, employing a Ni(OAc)₂·4H₂O precursor with a chiral bisphosphine ligand, demonstrated high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) for a broad range of N,O-disubstituted hydroxylamines. mdpi.commdpi.comincatt.nl The reaction tolerates numerous functional groups, such as aryl halides, nitro groups, and esters, making it a versatile and powerful synthetic tool. mdpi.com

| Catalyst System | Substrate Type | Yield | Enantioselectivity (e.r. or ee) | Reference |

|---|---|---|---|---|

| Chiral Iridium(III) Complex | O-substituted oximes | 90% | 92:8 e.r. | nih.gov |

| [Ir2] Catalyst | E/Z Oximes | Good | Up to 95% ee | mdpi.comincatt.nl |

| Nickel / (S,S)-Ph-BPE Ligand | Aromatic Ketoximes | Up to 99% | Up to 99% ee | mdpi.commdpi.com |

| Ir/Zhaophos / In(OTf)₃ | Aromatic Ketoximes | High | High | mdpi.com |

A versatile, multi-step strategy for accessing complex N,O-disubstituted hydroxylamines involves the palladium-catalyzed synthesis of allylic oximes, which are then reduced. mdpi.com In the first step, oximes are used as nucleophiles in a palladium-catalyzed allylic substitution reaction. researchgate.net The oxygen atom of the oxime typically acts as the nucleophile, reacting with a π-allyl palladium intermediate to form an O-allylated oxime ether. researchgate.net Using Pd(PPh₃)₄ as a catalyst with an allylic carbonate substrate, for instance, selectively yields the linear O-allylated product under mild, base-free conditions. researchgate.net Another approach involves the palladium-catalyzed decarboxylation of allyloxycarbonyl oximes to afford the corresponding allyl oximes in high yields at room temperature. researchgate.net

Once the allylic oxime ether is formed, the C=N bond can be reduced using the catalytic methods described previously (see 2.4.1) to furnish the final allylic N,O-disubstituted hydroxylamine. mdpi.com This two-stage process allows for the construction of complex hydroxylamine structures with high functional group tolerance, accommodating groups like methyl esters, aryl halides, and nitriles. mdpi.com

| Catalyst | Substrates | Solvent/Base | Product | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Oxime + Allylic Carbonate | (Base-free) | Linear O-allylated oxime ether | researchgate.net |

| Pd(PPh₃)₄ | Allyloxycarbonyl Oxime | DCM | Allyl Oxime | researchgate.net |

| Palladium(II) Catalyst | Oxime + Allylic Acetate (B1210297) | K₂CO₃ or Et₂Zn | O-allylated oxime ether | researchgate.net |

Asymmetric Reduction Approaches

Synthesis of Specialized this compound-Containing Linkers

This compound and its derivatives are foundational components in the synthesis of bifunctional linkers used extensively in chemical biology and bioconjugation. These linkers enable the stable connection of different molecular entities, such as carbohydrates to proteins or reporter molecules.

A class of highly versatile linkers for creating stable glycoconjugates is the N-glycosyl-N-alkyl-methoxyamine bifunctional linkers. acs.orgnih.gov These linkers possess a methoxyamine group for efficient conjugation to the reducing end of carbohydrates and a second terminal functional group for attachment to a desired probe. acs.orgnih.gov This second functional group can be varied to include an amine, azide, thiol, or carboxylic acid, allowing for a wide range of subsequent conjugation chemistries such as amide ligation, 'click' chemistry, or thiol-maleimide coupling. acs.orgresearchgate.netnih.gov

| Linker Feature | Description | Reference |

|---|---|---|

| Core Structure | N-alkyl-methoxyamine backbone. | acs.org |

| Carbohydrate Conjugation Group | N-methoxyamine functional group. | acs.orgnih.gov |

| Terminal Functional Groups | Amine, Azide, Thiol, Carboxylic Acid. | acs.orgnih.gov |

| Synthetic Efficiency | Rapid (3-4 steps), often one-pot, with 51-96% overall yields. | acs.orgnih.govresearchgate.net |

| Applications | Synthesis of glycoconjugates with biotin, fluorescent probes, or proteins. | researchgate.netnih.gov |

Methyl N,O-hydroxylamine linkers provide a straightforward and rapid method for functionalizing complex biomolecules, particularly fragments of the bacterial cell wall component peptidoglycan (PG). nih.govnih.gov This methodology allows for the installation of various chemical handles in a single step, facilitating the study of host-pathogen interactions. nih.gov

In a key application, methyl N,O-hydroxylamine linkers were incorporated onto muramyl dipeptide (MDP), a synthetic PG derivative known to stimulate an immune response. nih.govnih.gov The synthesis is typically performed by dissolving the muramyl peptide and an excess of the methyl N,O-hydroxylamine linker in a sodium acetate buffer at pH 4.5. nih.gov The resulting functionalized MDP, which retains its biological activity, is amenable to standard bioconjugation techniques. nih.govnih.gov For example, it can be coupled to fluorophores via N-hydroxylsuccinimide (NHS) chemistry or immobilized on surfaces for analysis by surface plasmon resonance. nih.govnih.gov This approach provides a powerful framework for developing immunomodulators, adjuvants, and chemical probes to better understand the innate immune system. nih.gov

| Linker Synthesis Step | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Step 1 (Boc Protection) | N-Boc-N-methylhydroxylamine, NaH, DMF | 78-98% | researchgate.net |

| Step 2 (Deprotection) | TFA, CH₂Cl₂ anhydrous | Quantitative | researchgate.net |

| Bioconjugation | Muramyl peptide, Methyl N,O-hydroxylamine linker, 1M Sodium Acetate Buffer (pH 4.5) | - | nih.gov |

Mechanistic Organic and Inorganic Chemistry of O Methylhydroxylamine

Nucleophilic Addition Reactions of O-Methylhydroxylamine

This compound, with its lone pair of electrons on the nitrogen atom, functions as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is most prominently observed in its reactions with carbonyl compounds and other electrophilic species.

Formation of Oximes and Imines from Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of O-methyl oxime ethers. This condensation reaction proceeds via a nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl carbon, forming an unstable tetrahedral carbinolamine intermediate. nih.govresearchgate.net Subsequent elimination of a water molecule from this intermediate yields the final oxime ether product. nih.gov

Stereoselectivity in Oxime Ether Synthesis (E/Z Isomerization)

The formation of the C=N double bond in the oxime ether product introduces the possibility of stereoisomerism, resulting in (E) and (Z) isomers. The synthesis often yields a mixture of these isomers. google.comtubitak.gov.tr The ratio of these isomers is influenced by several factors, including the structure of the carbonyl compound and the reaction conditions. For instance, the position of a keto group within a long carbon chain can affect the resulting E/Z ratio. tubitak.gov.tr

Research has shown that reaction conditions can be manipulated to favor one isomer over the other. Mechanochemical methods, such as liquid-assisted grinding (LAG), and microwave-assisted synthesis have been shown to provide higher stereoselectivity, often favoring the (E) isomer, compared to traditional solvent-based methods. nih.govmdpi.com In some cases, complete stereoselectivity can be achieved. mdpi.com Furthermore, treatment of an E/Z isomer mixture with acid can facilitate rearrangement to the thermodynamically preferred E configuration. researchgate.netgoogle.com

| Starting Materials | Method | Conditions | Time | E/Z Ratio | Reference |

| Quinuclidin-3-one + this compound HCl | Dry Grinding | - | 60 min | 56:44 | nih.gov |

| Quinuclidin-3-one + this compound HCl | LAG | Ethanol | 10 min | 100:0 | nih.gov |

| Quinuclidin-3-one + this compound HCl | LAG | Hexane | 5 min | 100:0 | nih.gov |

| Methyl 2-(phenoxymethyl)phenylglyoxylate + this compound HCl | Solvent | Methanol (B129727), reflux | 9 hours | Mixture | google.com |

| Product from above + HCl gas | Isomerization | Methylene (B1212753) Chloride, 20°C | 12 hours | E-isomer | google.com |

Kinetic and Thermodynamic Aspects of Carbonyl Condensation

The rate-pH profile of these reactions indicates that the rate-determining step can change with acidity. scielo.br At neutral or mildly acidic pH, the dehydration of the tetrahedral intermediate is typically the slowest, and therefore rate-determining, step. In more acidic solutions, the attack of the nucleophile on the protonated carbonyl group becomes rate-limiting. researchgate.net The small steric footprint of the methyl group in this compound, compared to larger substituents, influences the equilibrium constant for the formation of the addition intermediate. scielo.br

Reactivity with Other Electrophilic Centers

Beyond carbonyl compounds, this compound can act as a nucleophile toward other electrophilic centers. A notable example is its reaction with the pentacyanonitrosylferrate(II) ion, also known as the nitroprusside ion, [Fe(CN)₅NO]²⁻. researchgate.net In this reaction, this compound attacks the nitrogen atom of the nitrosyl ligand. researchgate.net

The reaction, studied in aqueous solution, follows a second-order rate law: R = k_exp[[Fe(CN)₅NO]²⁻][NH₂OCH₃]. researchgate.net The main products of this nucleophilic addition and subsequent decomposition are nitrous oxide (N₂O), methanol (CH₃OH), and the aquapentacyanoferrate(II) complex, [Fe(CN)₅H₂O]³⁻. researchgate.net The experimental rate constant is significantly lower than that observed for similar reactions with hydroxylamine, and the reaction follows a different rate law, highlighting the influence of the O-methyl group on reactivity. researchgate.net

| Parameter | Value | Conditions | Reference |

| k_exp | (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ | 25 ± 0.2 °C, pH 7.1 | researchgate.net |

| ΔH# | 27 ± 1 kJ mol⁻¹ | - | researchgate.net |

| ΔS# | –220 ± 5 J K⁻¹ mol⁻¹ | - | researchgate.net |

Electrophilic Amination Reactions Mediated by this compound

This compound serves as a key reagent for electrophilic amination, a process that introduces an amino group (-NH₂) into a molecule by treating a carbanionic nucleophile with an electrophilic nitrogen source. dergipark.org.tr In these reactions, the organometallic reagent attacks the nitrogen atom of this compound, displacing the methoxy (B1213986) group (-OCH₃) as a leaving group to furnish a primary amine. sarthaks.com

Amination of Organometallic Reagents (Grignard Reagents, Organozincs, Cuprates)

This compound is effective for the amination of a variety of organometallic reagents, including Grignard reagents (R-MgX), organozincs (R₂Zn), and organocuprates. dergipark.org.trresearchgate.net The reaction provides a direct method for the synthesis of primary amines from these nucleophilic carbon sources. sarthaks.com

Studies on the amination of phenyllithium (B1222949) and phenylmagnesium bromide have been conducted to optimize reaction conditions, such as solvent and temperature. dergipark.org.tr A 3:1 molar ratio of the organometallic reagent to this compound is often optimal. dergipark.org.tr

The amination of organozinc reagents, such as diarylzincs and triarylzincates, with this compound has been shown to proceed efficiently, but often requires the presence of a copper cyanide (CuCN) catalyst to achieve good yields. rsc.orgtandfonline.comrsc.orgtandfonline.com This copper-catalyzed method extends the utility of electrophilic amination to organozinc compounds, which can be prepared from a wide range of precursors, including organolithiums and Grignard reagents via transmetallation. rsc.orgrsc.org Kinetic studies on the amination of substituted phenylmagnesium bromides and related cuprates have been used to probe the reaction mechanisms. researchgate.net

Table: CuCN-Catalyzed Amination of Phenylzinc Reagents with this compound rsc.orgtandfonline.com

| Phenylzinc Reagent | Reagent:Aminating Agent Ratio | Yield of Aniline (B41778) (%) |

| PhZnCl | 1.5 : 1 | 48 |

| Ph₂Zn | 1.5 : 1 | 49 |

| Li⁺Ph₃Zn⁻ | 1.5 : 1 | 55 |

| BrMg⁺Ph₃Zn⁻ | 1.5 : 1 | 65 |

| Li⁺Ph₂Cu(CN)ZnCl⁻ | 2 : 1 | 52 |

| Li⁺PhCu(CN)₂ZnCl⁻ | 2 : 1 | 50 |

Mechanistic Studies of Substituent Effects and Reaction Kinetics

The reactivity of this compound is significantly influenced by the electronic nature of substituents. In the electrophilic amination of phenylmagnesium bromides, magnesium diphenylcuprates, and catalytic phenylzinc cyanocuprates with this compound, competitive kinetic studies have been instrumental. researchgate.net These studies, which analyze the relative rates of reaction for substituted versus unsubstituted phenylmetal reagents, often yield linear Hammett plots with negative slopes, indicating that electron-donating groups on the phenyl ring accelerate the reaction. researchgate.net This is consistent with a nucleophilic attack of the organometallic reagent on the electrophilic nitrogen of this compound. researchgate.net However, deviations from this linear relationship have been observed for certain substituents, such as 4-methoxy, 4-bromo, and 3-bromo, in the reactions of phenylmagnesium reagents, suggesting more complex mechanistic details. researchgate.net

In reactions with nitrous acid at perchloric acid concentrations below 2M, this compound reacts via electrophilic nitrosation at the nitrogen atom of the free base, following a rate law of v = k₂[R¹NH₂⁺OR²][HNO₂]. rsc.org This is in contrast to hydroxylamine and N-methylhydroxylamine, which undergo an acid-catalyzed mechanism involving initial O-nitrosation followed by a rate-determining migration of the nitrosonium ion to the nitrogen. rsc.org

The reaction of this compound with bis(2,4-dinitrophenyl)phosphate (BDNPP) is slow and proceeds through N-attack at both the phosphorus center and the aryl group. researchgate.net This is a consequence of the O-methylation blocking the more typical and rapid oxygen phosphorylation pathway observed with hydroxylamine and its N-methylated derivatives. researchgate.net

Role of Copper Catalysis in Amination Processes

Copper catalysis plays a crucial role in the amination of various organic substrates using this compound and its derivatives. Copper(I)-catalyzed reactions of Grignard reagents like phenylmagnesium bromide with certain hydroxylamine derivatives can lead to a mixture of C-N and C-O coupling products, with the chemoselectivity being dependent on the solvent system. researchgate.net

Furthermore, copper-catalyzed electrophilic amination of diorganozinc reagents has been developed using O-benzoyl hydroxylamines as effective electrophilic nitrogen sources. nih.gov These reactions proceed in the presence of catalytic amounts of copper salts and are notable for their efficiency in forming tertiary and secondary amines from a wide range of simple and functionalized aryl, heteroaryl, and alkyl nucleophiles. nih.govresearchgate.net The process is tolerant of significant steric hindrance and can be applied to the amination of otherwise unreactive C(aryl)-H bonds through a sequential directed ortho-metalation, transmetalation, and catalytic amination sequence. nih.gov The direct copper-catalyzed amination of Grignard reagents can also be achieved with the co-catalysis of zinc chloride. nih.gov Mechanistically, these reactions are thought to proceed via an umpolung strategy, where the hydroxylamine derivative acts as an electrophilic aminating agent. researchgate.net

Reactions with Transition Metal Complexes

Ligand Exchange and Coordination Chemistry with Metal Nitrosyls (e.g., Nitroprusside Ion)

This compound participates in nucleophilic addition reactions with metal nitrosyl complexes, such as the nitroprusside ion, [Fe(CN)₅NO]²⁻. researchgate.net The nitrosyl ligand (NO⁺) in these complexes is susceptible to nucleophilic attack. researchgate.netnumberanalytics.com The reaction between aqueous solutions of nitroprusside and this compound has been studied using various spectroscopic techniques. researchgate.net

In contrast to the reactions with hydroxylamine and N-methylhydroxylamine, which exhibit a third-order rate law with a dependence on hydroxide (B78521) ion concentration, the reaction with this compound follows a second-order rate law: R = kₑₓₚ[Fe(CN)₅NO²⁻][NH₂OCH₃]. researchgate.net The experimental rate constant (kₑₓₚ) is significantly lower than those for hydroxylamine and its N-substituted derivative. researchgate.net This suggests a different mechanistic pathway, likely involving the direct nucleophilic attack of this compound on the nitrosyl group without the assistance of a hydroxide ion. researchgate.netrsc.org The primary products of this reaction are nitrous oxide (N₂O), methanol (CH₃OH), and the aquated pentacyanoferrate(II) ion, [Fe(CN)₅H₂O]³⁻. researchgate.net

The general mechanism involves the formation of an adduct, which subsequently decomposes. researchgate.net The coordination of the nitrosyl ligand can occur in linear or bent geometries, which influences the reactivity of the metal complex. numberanalytics.com

Kinetics and Thermodynamics of Adduct Formation and Decomposition

The kinetics of the reaction between this compound and the nitroprusside ion have been determined at 25 °C. researchgate.net The reaction exhibits pseudo-first-order behavior in an excess of this compound, with the observed rate constant showing a linear correlation with the concentration of this compound. researchgate.net

Kinetic and Thermodynamic Parameters for the Reaction of this compound with Nitroprusside researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| kₑₓₚ | (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ | 25 ± 0.2 °C, pH 7.1 |

| ΔH‡ | 27 ± 1 kJ mol⁻¹ |

| ΔS‡ | –220 ± 5 J K⁻¹ mol⁻¹ | |

The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) have been determined for this reaction. researchgate.net The negative value of the activation entropy suggests an associative mechanism, which is consistent with the formation of an ordered transition state during the adduct formation step. researchgate.net Density functional theory (DFT) calculations have been used to model the reaction profile, providing further mechanistic insights into the adduct formation and subsequent decomposition steps. researchgate.net

Oxidative and Reductive Pathways Involving this compound

Electrochemical Oxidation Studies of Alkoxyamines

The electrochemical oxidation of alkoxyamines, including those derived from this compound, has been a subject of significant research, particularly in the context of generating radicals and carbocations for synthetic applications. curtin.edu.auresearchgate.net Studies on 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-based alkoxyamines using cyclic voltammetry have shown that the oxidation potentials are influenced by the substituents. curtin.edu.auresearchgate.net

The oxidative cleavage of these alkoxyamines can proceed through two main pathways, yielding either a nitroxide radical (TEMPO•) and a carbocation (R⁺) or an oxoammonium cation (TEMPO⁺) and a carbon-centered radical (R•). curtin.edu.auresearchgate.net The preferred pathway is dictated by the electronic nature of the R-group substituent. Electron-donating groups on R favor the formation of the carbocation, while electron-withdrawing groups favor the formation of the carbon-centered radical. curtin.edu.auresearchgate.net

Interestingly, for some alkoxyamines where the R group is not stabilized, a reversible or nearly reversible oxidation occurs without cleavage of the N-O bond. curtin.edu.au The solvent and supporting electrolyte can also play a surprising role in the mechanism of oxidative cleavage. anu.edu.aucurtin.edu.au For instance, the oxidation of TEMPO-i-Pr is reversible in dichloromethane (B109758) with a non-coordinating electrolyte, but in tetrahydrofuran, the oxidized species undergoes rapid and irreversible fragmentation. curtin.edu.au This suggests that the cleavage can be "activated" by coordinating solvents or electrolytes and "inhibited" by non-coordinating ones, likely through solvent- or electrolyte-mediated Sₙ2 pathways. anu.edu.aucurtin.edu.au

Role as a Reducing Agent in Specific Systems

This compound (CH₃ONH₂) is recognized for its utility as a reducing agent in a variety of inorganic and organic chemical systems. cymitquimica.comgodeepak.com Its reducing action is characterized by specific mechanisms and kinetics that are dependent on the substrate and reaction conditions.

Reduction of High-Valent Metal-Oxo Species

A notable example of this compound's reducing capability is its reaction with high-valent metal-oxo species, such as ferrate(VI). In aqueous solutions, this compound cleanly and rapidly reduces potassium ferrate(VI). The primary products of this redox reaction are methanol and nitrogen gas. acs.org

The kinetics of this reaction exhibit first-order dependence on the concentrations of both this compound and the ferrate(VI) ion. The reaction proceeds through both acid-dependent and acid-independent pathways. A generalized mechanism has been proposed that involves the formation of an intermediate complex, followed by a two-electron oxidation of the this compound. acs.org

Reactions with Metal-Nitrosyl Complexes

This compound also engages in redox reactions with metal-nitrosyl complexes, such as the sodium nitroprusside ion, [Fe(CN)₅NO]²⁻. The proposed mechanism for this reaction involves an initial formation of a precursor associative complex between the nitroprusside ion and this compound. This is followed by a hydroxide-assisted, reversible formation of a deprotonated adduct, [Fe(CN)₅(N(O)NMeOH)]³⁻. This adduct then rapidly dissociates. researchgate.net

Under conditions where the nitroprusside ion is in excess, a competitive one-electron transfer pathway becomes significant, leading to the formation of the [Fe(CN)₅NO]³⁻ ion. researchgate.net

Reduction of Actinide Ions

The reducing properties of this compound extend to reactions with actinide ions in nitric acid solutions. The kinetics and mechanisms of these reactions vary depending on the specific actinide.

In the case of Neptunium(VI), the reaction with this compound is first-order with respect to both the Np(VI) ion and the reductant. aesj.net

The reaction with Plutonium(IV) displays more complex kinetics. It is second-order with respect to the Pu(IV) ion and is notably retarded by the presence of the product, Pu(III). This suggests a more intricate reaction mechanism. A proposed slow step in this reduction involves the reaction of the hydrolyzed plutonium species, PuOH³⁺, with this compound. aesj.net

Table 1: Kinetic Data for the Reduction of Actinide Ions by this compound

| Actinide Ion | Order w.r.t. Actinide | Order w.r.t. This compound | Effect of Product |

| Np(VI) | 1 | 1 | Not specified |

| Pu(IV) | 2 | Not specified | Retarded by Pu(III) |

Data sourced from aesj.net

Table 2: Proposed Mechanistic Steps in the Reduction of Pu(IV) by this compound

| Step | Reaction | Description |

| Slow Step | PuOH³⁺ + CH₃ONH₂ → Pu³⁺ + products | Rate-determining step |

Adapted from aesj.net

Theoretical and Computational Investigations of O Methylhydroxylamine Systems

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and properties of O-Methylhydroxylamine (CH₃ONH₂). These computational methods provide insights that complement experimental findings and help in the interpretation of spectroscopic data.

Molecular Orbital Theory (e.g., CNDO/2, Ab Initio MO Calculations)

Ab initio MO calculations, which are based on first principles without empirical parameters, have provided a more detailed picture. aip.orgaip.org These calculations have been used to interpret the HeI photoelectron spectra of this compound. aip.orgaip.org The p-type photoelectron bands observed experimentally were successfully assigned based on orbital assignments from ab initio MO calculations, particularly for the trans staggered conformation, which is known to be the most stable in the gaseous phase. aip.orgaip.org For some of the higher energy bands, orbital assignments were also supported by CNDO/2 calculations. aip.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for studying the reactivity and electronic properties of this compound. DFT calculations have been employed to investigate various aspects, including proton affinities, ionization energies, and reaction mechanisms. ias.ac.inresearchgate.netresearchgate.net

Studies using the B3LYP functional with the 6-311++G(2df,p) basis set have been performed to calculate proton affinities, gas-phase basicities, and both adiabatic and vertical ionization energies and electron affinities. ias.ac.in These calculations help in understanding the molecule's behavior in chemical reactions, particularly its site selectivity for protonation. researchgate.net Local density functional descriptors like Fukui functions have been used to probe the reactive centers and predict that the nitrogen atom is the preferred site for protonation. researchgate.net

DFT has also been applied to model reaction profiles, such as the nucleophilic addition of this compound to the nitroprusside ion. researchgate.net These studies provide mechanistic evidence for the different steps involved in the reaction, including adduct formation and subsequent decomposition processes. researchgate.net Furthermore, DFT calculations have been crucial in investigating the mechanism of nitrosoalkane formation from the reaction of N-methylhydroxylamine (a related compound) with cytochrome P450 models, suggesting that hydrogen abstraction is a key step. mdpi.com

Conformational Analysis and Molecular Geometry Optimization

The conformation of this compound has been a subject of both experimental and theoretical interest. Microwave spectroscopy has shown that in the gaseous state, this compound exists predominantly in the trans staggered form. aip.org

Theoretical calculations have been essential in confirming and exploring the molecule's conformational landscape. Ab initio molecular orbital calculations predicted that the trans form is more stable than the cis form. aip.org CNDO/2 calculations have also been used to study the internal rotation and have similarly concluded that the trans conformation is the most stable. aip.org Geometry optimization using methods like MP2 with large basis sets has provided precise bond lengths and angles for the stable conformations. aip.org These optimized geometries are crucial for accurate calculations of other molecular properties.

Energetic Studies of Chemical Processes

Bond Dissociation Energies (O-H and O-C bonds)

Density Functional Theory (DFT) has been utilized to calculate the bond dissociation energies (BDEs) of various hydroxylamines and alkoxyamines, including the O-C bond in this compound. researchgate.net The O-C bond dissociation energy is a critical parameter, for instance, in the context of nitroxide-mediated polymerizations. researchgate.net Computational studies have explored the effects of different basis sets and exchange-correlation functionals to ensure the accuracy of these calculations against experimental data where available. researchgate.net The resonance and inductive effects of substituents have been shown to be important in determining the O-H BDEs in hydroxylamines. rsc.orgacs.org

Reaction Energies and Activation Barriers

Computational methods are vital for determining the energetics of reactions involving this compound. DFT calculations have been used to model reaction profiles and determine activation energies (barriers) and reaction energies. For example, in the reaction of this compound with the nitroprusside ion, DFT provided insights into the activation enthalpy (ΔH#) and entropy (ΔS#) of the reaction. researchgate.net

In another study, the activation barrier for the retro-ene fragmentation of a related compound, N-methoxycarbonyl-O-methylhydroxylamine, was calculated to be 39 kcal/mol, indicating its feasibility under certain conditions. acs.org These energetic parameters are fundamental to understanding reaction kinetics and mechanisms.

Interactive Data Tables

Below are tables summarizing key computational data for this compound and related compounds from various studies.

Table 1: Calculated Proton Affinities and Gas Phase Basicities

| Molecule | Protonation Site | Proton Affinity (kJ/mol) | Gas Phase Basicity (kJ/mol) |

|---|---|---|---|

| This compound | N | - | - |

| This compound | O | - | - |

Data derived from studies on protonation sites and basicities. ias.ac.inresearchgate.net

Table 2: Calculated Ionization Energies and Electron Affinities (eV)

| Molecule | Method | Adiabatic Ionization Energy | Vertical Ionization Energy | Adiabatic Electron Affinity | Vertical Electron Affinity |

|---|---|---|---|---|---|

| This compound | G4MP2 | - | - | -0.29 | - |

| This compound | CBS-Q | - | - | -0.14 | - |

| This compound | B3LYP/6-311++G(2df,p) | - | - | -0.62 | -0.63 |

Data from a study using G4MP2, CBS-Q, and B3LYP methods. ias.ac.in

Table 3: Calculated Bond Dissociation Energies (BDEs)

| Bond | Molecule | Method | BDE (kcal/mol) |

|---|---|---|---|

| O-C | Alkoxyamines | DFT | - |

Data from a study on bond dissociation energies in hydroxylamines and alkoxyamines. researchgate.net

Table 4: Calculated Reaction Energetics

| Reaction | Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

|---|---|---|---|

| Reaction with Nitroprusside Ion | DFT | 27 ± 1 (ΔH#) | - |

Data from a kinetic and mechanistic study. researchgate.net

Oxidation Potentials and Stabilization of Charged Species

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in determining the oxidation potentials of this compound and related alkoxyamines. acs.organu.edu.au These theoretical investigations explore the energetics of removing an electron from the molecule to form a radical cation and provide insights into the stability of these charged species.

Research using the G3(MP2)-RAD//M06-2X/6-31+G(d,p)//SMD level of theory has systematically studied the oxidation of a series of alkoxyamines. acs.organu.edu.au The oxidation potentials for these compounds were found to span a range of 0.5 V. acs.orgnih.gov The variance in these potentials is explained by a combination of factors including electrostatics, ring strain in cyclic analogues, and charge transfer effects. acs.orgnih.gov For instance, in systems with extensive π-conjugation, the resulting positive charge on the oxidized species is significantly stabilized, leading to considerably lower oxidation potentials. acs.orgnih.gov

In the context of electrochemical methylation, the oxidation of the alkoxyamine is a critical activation step. anu.edu.au The stability of the resulting cation directly influences the subsequent reaction energetics. A key finding from these computational models is the strong correlation between the oxidation potential and the energy of subsequent reactions, such as SN2 processes. acs.organu.edu.au As the oxidation potential of the alkoxyamine decreases, indicating a more stable cation, the SN2 reaction energies with a nucleophile become less favorable, and the reaction barriers tend to increase. acs.orgnih.gov This relationship is highlighted by an excellent Evans–Polanyi correlation (R² = 0.92) between the reaction barrier and the reaction energy. acs.organu.edu.au

Computational studies identified N,N-di-tert-butyl-O-methylhydroxylamine as a suitable candidate for certain electrochemical applications due to a balance of its oxidation potential and the kinetics of its subsequent reactions. acs.organu.edu.au

Table 1: Calculated Oxidation and Reaction Energetics for Selected Alkoxyamines This table is illustrative, based on findings that different alkoxyamines exhibit a range of potentials and reaction energies. Specific values are derived from computational studies.

| Compound | Calculated Oxidation Potential (Eox vs Fc/Fc+) | SN2 Reaction Barrier with Pyridine (B92270) (kJ/mol) | Reference |

|---|---|---|---|

| TEMPO-Me (1-methoxy-2,2,6,6-tetramethylpiperidine) | Data Not Specified | Data Not Specified | anu.edu.au |

| N,N-di-tert-butyl-O-methylhydroxylamine | Data Not Specified | Data Not Specified | acs.organu.edu.au |

| 1-methoxy-2,2,5,5-tetramethylpyrrolidine | Data Not Specified | Data Not Specified | acs.organu.edu.au |

Mechanistic Modeling of Reaction Pathways

The reactivity of this compound has been extensively modeled, providing detailed mechanistic insights into both its nucleophilic and electrophilic behavior.

Nucleophilic Reactions: Density functional theory (DFT) has been used to model the reaction profile of this compound acting as a nucleophile. researchgate.net A notable example is its reaction with the sodium pentacyanonitrosylferrate(II) ion (nitroprusside). researchgate.net Computational modeling provided mechanistic evidence for the distinct steps of the reaction, including the initial adduct formation and the subsequent decomposition processes. researchgate.net The kinetic data for this reaction show a second-order rate law, with an experimental rate constant (kexp) of (4.1 ± 0.4) × 10–4 M–1 s–1 at 25 °C. researchgate.net

Kinetic studies on the nucleophilic substitution reactions of this compound with aryl acetates have also been performed. arkat-usa.org In the reaction with 2,4-dinitrophenyl acetate (B1210297), this compound attacks the carbonyl carbon, leading to the cleavage of the ester. arkat-usa.org The rate constant for this reaction highlights its reactivity compared to other hydroxylamine (B1172632) derivatives. arkat-usa.org Similarly, its reactivity in SNAr reactions with substrates like 2-chloro-5-nitro pyrimidine (B1678525) has been evaluated, where it displays a lower reactivity compared to N-methylhydroxylamine and N,N-dimethylhydroxylamine. frontiersin.org This difference in reactivity is attributed to electronic and steric effects, as well as the nature of the transition state. frontiersin.orgnih.gov

Table 2: Second-Order Rate Constants for the Reaction of Hydroxylamine Derivatives

| Nucleophile | Substrate | Rate Constant, kN (M-1s-1) | Reference |

|---|---|---|---|

| This compound | 2,4-dinitrophenyl acetate | 1.19 | arkat-usa.org |

| Hydroxylamine | 2,4-dinitrophenyl acetate | 17.33 | arkat-usa.org |

| N-methylhydroxylamine | 2,4-dinitrophenyl acetate | 25.28 | arkat-usa.org |

| This compound | 2-chloro-5-nitro pyrimidine | Data Not Specified in Abstract | frontiersin.org |

Electrophilic Reactions: The electrophilic character of this compound derivatives is typically manifested after an initial oxidation step. Computational studies have simulated the SN2 reactions of oxidized alkoxyamines (radical cations) with nucleophiles like pyridine. anu.edu.au These simulations are crucial for understanding applications such as electrochemical methylation. anu.edu.aunih.gov The calculations determine the reaction barriers and energies, revealing that the oxidized species acts as a methyl group donor. anu.edu.au The mechanism involves the attack of the nucleophile on the methyl group, with the corresponding nitroxide radical acting as the leaving group. anu.edu.au

Potential energy surface (PES) analysis is a powerful computational tool used to map the energy of a molecular system as a function of its geometry. This analysis is fundamental to understanding reaction mechanisms, conformational preferences, and the stability of intermediates and transition states.

For this compound and related systems, calculations are performed to locate all possible stationary points, including energy minima (reactants, intermediates, products) and first-order saddle points (transition states). emory.edu Theoretical models such as G3B3 and DFT functionals like M06-2X are employed for this purpose. uni-muenchen.deresearchgate.net For instance, in a study on the rearrangement of isoimides, the potential energy surface was calculated with the M062X/6-31+G* method to elucidate the 1,3-acyl transfer pathway. researchgate.net

These analyses can reveal complex reaction coordinates. For example, in the study of radicals derived from hydroxyurea (B1673989), a related system, PES analysis showed that hydrogen migration is a water-assisted process, a detail that would be difficult to discern from experiments alone. uni-muenchen.de The inclusion of explicit solvent molecules in the calculation significantly reduces calculated energy barriers. uni-muenchen.de Similarly, PES analysis of hydroxylamine, the parent compound of this compound, involved a full three-dimensional treatment of the torsion-inversion motion, revealing well-separated time scales for these two processes. aip.org This level of detail allows for a dynamic interpretation of the molecule's behavior and its reaction pathways. aip.org

Simulation of Nucleophilic and Electrophilic Reaction Mechanisms

Spectroscopic Property Predictions and Interpretations

Theoretical calculations are essential for the interpretation of experimental spectroscopic data. In the case of this compound, computational methods have been successfully used to assign its photoelectron spectrum.

The HeI photoelectron spectrum of gaseous this compound has been measured and resolved into seven distinct ionization bands below 20 eV. aip.org Each of these bands corresponds to the ionization of an electron from a p-type molecular orbital. aip.org The assignment of these bands to specific molecular orbitals was achieved through theoretical calculations. While the assignments for the parent compound, hydroxylamine, were based on ab initio molecular orbital calculations, the interpretation for this compound relied on CNDO/2 (Complete Neglect of Differential Overlap) calculations and orbital-interaction considerations, particularly for the first two ionization bands. aip.org

The first ionization potential corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily associated with the nitrogen lone pair. The subsequent bands are assigned to other lone pair and bonding orbitals within the molecule. The agreement between the calculated orbital energies and the experimentally observed ionization energies validates the computed electronic structure and the conformational model of the molecule. aip.org

Table 3: Vertical Ionization Energies (Iv,j) and Orbital Assignments for this compound Data from the photoelectron spectrum of this compound.

| Band | Vertical Ionization Energy (eV) | Orbital Assignment | Reference |

|---|---|---|---|

| 1 | 10.05 | nN (a'') | aip.org |

| 2 | 11.25 | nO (a') | aip.org |

| 3 | 13.60 | σNO (a') | aip.org |

| 4 | 14.45 | πCH3 (a', a'') | aip.org |

| 5 | 15.82 | πNH2 (a'') | aip.org |

| 6 | 17.0 (shoulder) | σNH2 (a') | aip.org |

| 7 | 17.55 | σOC (a') | aip.org |

Applications of O Methylhydroxylamine in Advanced Synthetic Organic Chemistry

Reagent in Carbonyl Chemistry

O-Methylhydroxylamine's most fundamental role in organic synthesis is its reaction with aldehydes and ketones to form O-methyl oximes. This transformation is a cornerstone of carbonyl chemistry, providing a method for derivatization, protection, and activation of this functional group.

Selective Derivatization of Aldehydes and Ketones for Synthetic Intermediates

This compound reacts selectively and efficiently with aldehydes and ketones to form stable, crystalline derivatives known as O-methyl oximes. researchgate.netcymitquimica.com This process, often referred to as methoximation, is a highly effective strategy for the derivatization of carbonyl compounds. researchgate.net The resulting O-methyl oximes are valuable synthetic intermediates for several reasons:

Purification and Characterization: The formation of stable, often crystalline, O-methyl oximes facilitates the isolation and purification of carbonyl compounds from complex mixtures. researchgate.net Their distinct spectroscopic properties also aid in the characterization of the original aldehyde or ketone.

Protecting Groups: The O-methyl oxime group serves as an effective protecting group for aldehydes and ketones. It is stable under a variety of reaction conditions, allowing for chemical transformations on other parts of a molecule, and can be removed later to regenerate the carbonyl group. researchgate.net

Activation of Carbonyl Groups: The conversion to an O-methyl oxime can activate the carbonyl group or adjacent atoms for subsequent reactions, such as C-H bond activation or coupling reactions. researchgate.net

The reaction is typically carried out under mild conditions, often using this compound hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) in a solvent such as methanol (B129727). nih.govjst.go.jp The stability of the resulting oxime ethers makes them valuable in multi-step synthetic sequences. researchgate.net For instance, ozonolyses of alkynes in the presence of carbonyl compounds yield labile ozonides, which can be stabilized and isolated by converting them into their O-methyl oxime derivatives. acs.org

Strategic Use in Multistep Organic Syntheses (e.g., Cefuroxime, Kresoxim-methyl Production)

The formation of O-methyl oximes is a critical step in the industrial synthesis of several important compounds, demonstrating the strategic importance of this compound.

Cefuroxime: this compound hydrochloride is a key intermediate in the synthesis of Cefuroxime, a second-generation cephalosporin (B10832234) antibiotic. chemicalbook.comchemicalbook.comguidechem.com The syn-isomer of the O-methyl oxime moiety in Cefuroxime is crucial for its antibacterial activity and stability against β-lactamase enzymes.

Kresoxim-methyl: This compound is a broad-spectrum strobilurin fungicide. chemicalbook.comchemicalbook.com Its synthesis involves the use of this compound hydrochloride to introduce the characteristic methoxyimino group, which is essential for its fungicidal properties. chemicalbook.comenvironmentclearance.nic.ingoogle.com

The following table summarizes the key reactants in the synthesis of these two compounds involving this compound.

| Product | Key Starting Material (Carbonyl) | Reagent | Resulting Moiety |

| Cefuroxime | Complex thiazine (B8601807) derivative | This compound HCl | (Z)-2-(2-furyl)-2-(methoxyimino)acetyl |

| Kresoxim-methyl | Phenylglyoxylic acid methyl ester derivative | This compound HCl | Methoxyiminoacetate group |

Building Block for Nitrogen-Containing Heterocycles and Complex Structures

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. msesupplies.comnih.gov this compound serves as a valuable building block for these structures, primarily through the reactivity of its O-methyl oxime derivatives.

A prominent example is the synthesis of isoxazoles, a class of five-membered heterocycles with diverse biological activities. organic-chemistry.org The general strategy involves the formation of an O-methyl oxime from a suitable precursor, followed by a cyclization reaction. For instance, 2-alkyn-1-one O-methyl oximes, prepared by reacting 2-alkyn-1-ones with this compound hydrochloride, can undergo electrophilic cyclization with reagents like iodine monochloride (ICl) or bromine to produce highly substituted 4-haloisoxazoles in good to excellent yields under mild conditions. nih.govorganic-chemistry.orgacs.org These halogenated isoxazoles can be further modified using palladium-catalyzed cross-coupling reactions, providing access to a wide library of 3,4,5-trisubstituted isoxazoles. nih.govorganic-chemistry.org

Gold-catalyzed intramolecular cyclization of 2-alkynone O-methyl oximes offers another efficient route to isoxazoles, including fluorinated derivatives when the reaction is performed in the presence of a fluorine source. organic-chemistry.orgnih.gov This highlights the versatility of O-methyl oxime intermediates in constructing complex heterocyclic systems. organic-chemistry.org

Role in the Synthesis of Alkoxyamine-Derived Compounds for Polymerization Studies

This compound is a precursor for the synthesis of alkoxyamines, which are key components in Nitroxide-Mediated Polymerization (NMP). NMP is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. Alkoxyamines function as thermal initiators and dormant species in NMP, enabling control over the polymerization process. The synthesis of these alkoxyamines can involve O-alkylation of hydroxylamine (B1172632) derivatives, for which this compound can be a starting point or a related structure. organic-chemistry.org

Preparation of Hydroxylamine-Linked Nucleoside Analogues and Oligonucleotides

The modification of oligonucleotides is a major field of research aimed at improving their therapeutic properties, such as nuclease resistance and binding affinity to target RNA or DNA. tandfonline.com this compound has been utilized in the synthesis of novel oligonucleotide analogues where the natural phosphodiester linkage is replaced by a methylhydroxylamine linkage. google.com

Synthesis of Methylhydroxylamine-Linked Nucleoside Dimers

Researchers have successfully synthesized thymidine (B127349) dimers connected by a non-ionic, achiral methylhydroxylamine [–CH₂–N(OCH₃)–O–] linkage. chembionac.com The synthesis involves coupling a nucleoside aldehyde with this compound hydrochloride to form an oxime, which is then reduced to a hydroxylamine. tandfonline.com This hydroxylamine intermediate is subsequently coupled with another nucleoside unit to form the dimer.

A general synthetic pathway is outlined below:

Oxime Formation: A thymidine derivative bearing an aldehyde at the 5' position is reacted with this compound hydrochloride in pyridine to yield the corresponding O-methyl oxime. tandfonline.com

Reduction: The oxime is reduced to the corresponding 5'-(N-methoxyamino) derivative using a reducing agent like sodium cyanoborohydride. tandfonline.com

Coupling: This N-methoxyamino nucleoside is then coupled with a second nucleoside that has been activated at the 3' position to form the methylhydroxylamine-linked dimer.

These modified dimers can be incorporated into antisense oligonucleotides. chembionac.comgoogle.com Studies have shown that oligonucleotides containing these methylhydroxylamine linkages exhibit interesting hybridization properties and enhanced stability against certain nucleases, making them promising candidates for therapeutic applications. tandfonline.com

Incorporation into Antisense Sequences for Research Applications

This compound is integral to the synthesis of modified oligonucleotides used in antisense technology. Antisense oligonucleotides are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. sci-hub.se A primary challenge in the therapeutic use of natural oligonucleotides is their rapid degradation by cellular enzymes called nucleases. researchgate.net Chemical modifications to the oligonucleotide backbone are therefore essential to enhance their stability and efficacy. researchgate.netescholarship.org

One such modification involves replacing the natural phosphodiester linkage with a methylhydroxylamine linkage. Research has demonstrated the synthesis of nucleoside dimers connected by a -CH₂-N(OCH₃)-O- linkage, which are then incorporated into antisense sequences. udel.edunih.govresearchgate.net This modification creates oligonucleotide analogs that are resistant to nuclease degradation. researchgate.net

A key synthetic route involves the coupling of an aldehyde derivative of a nucleoside with this compound hydrochloride to form an oxime. nih.gov This is followed by reduction and subsequent coupling with another nucleoside derivative to form the dimer. nih.gov These dimers are then incorporated into longer oligonucleotide chains using standard solid-phase synthesis techniques. nih.gov

The stability of the duplexes formed between these modified antisense oligonucleotides and their target RNA is a critical measure of their potential efficacy. Thermal melting temperature (Tₘ) studies are used to assess this stability. Research has shown that oligonucleotides containing a methylhydroxamate linkage, a related modification derived from this compound, exhibit comparable or even slightly higher affinity for their RNA targets compared to their natural counterparts. nih.gov This indicates that the modification does not negatively impact the hybridization properties essential for antisense activity.

| Oligonucleotide Sequence | Modification | Target | Tₘ (°C) | ΔTₘ per modification (°C) |